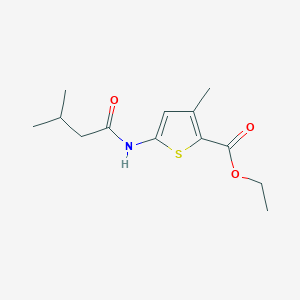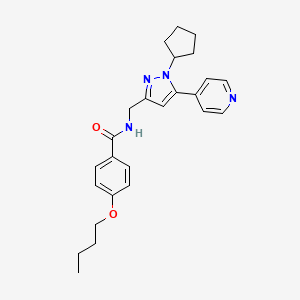![molecular formula C13H24N2O5 B2494664 (2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid CAS No. 53481-49-5](/img/structure/B2494664.png)
(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar structured compounds involves multi-step processes including resolution of amino acids, esterification, and specific reactions to introduce or modify functional groups. For instance, amino acids such as L-2-Amino-5-arylpentanoic acids are synthesized through procedures that involve hydrolysis, decarboxylation, and acylase resolution, demonstrating complex synthetic routes that could be analogous to the synthesis of our compound of interest (Shimohigashi et al., 1976).
Molecular Structure Analysis
Molecular structure analysis, particularly through techniques like X-ray crystallography, provides insights into the stereochemistry and molecular arrangement. A study revealed the diastereoisomeric nature of a compound closely related to our compound of interest, showcasing the significance of molecular structure analysis in understanding compound properties and interactions (Yajima et al., 2009).
Chemical Reactions and Properties
The compound’s functionality suggests it may undergo reactions typical for amino acids and esters, including amide formation, ester hydrolysis, and reactions involving its side chain. Research on dipeptides and their characterizations by spectroscopy and theoretical calculations can provide insights into the types of chemical reactions and properties expected for similar compounds (Leyton et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding how a compound can be manipulated and used in various applications. The study of polymorphs of closely related compounds, like (2S,3S)-2-amino-3-methylpentanoic acid, highlights the importance of physical properties in the compound's applications and handling (Curland et al., 2018).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
The compound has been utilized in the synthesis of L-forms of amino acids, which are constituent parts of toxins such as AM-toxins. For instance, procedures without harsh acid treatments have been developed for the synthesis and resolution of amino acids related to the structure , demonstrating its utility in creating biologically relevant molecules (Shimohigashi, Lee, & Izumiya, 1976). Moreover, it has been involved in the development of new boronates from 2,4-pentanedione derived ligands, indicating its relevance in creating compounds with potential catalytic or material applications (Sánchez et al., 2004).
Biochemical Applications
This compound's derivatives have been studied for their solvation descriptors, offering insights into their interactions with solvents and potential for pharmaceutical solubility improvements. Such studies are crucial for understanding the physical chemistry of bioactive molecules and improving drug formulation (Abraham & Acree, 2019). Additionally, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized for their in vitro cytotoxicity, pointing towards applications in cancer research and therapy (Basu Baul et al., 2009).
Material Science and Catalysis
The compound and its derivatives have been used in the synthesis of iridium-catalyzed aminations, providing routes to β-amino ketoxime and N-heteroaryl ethanamine derivatives, which are valuable in organic synthesis and potential pharmaceuticals (Tao et al., 2018). These methodologies highlight the compound's role in catalysis and the development of novel synthetic pathways.
Analytical and Structural Chemistry
Its structural analogs have been analyzed for their properties in diastereoisomeric forms, providing insights into molecular interactions, stability, and potential for separating enantiomers, which is crucial in the pharmaceutical industry (Yajima et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(17)18)15-9(16)7-14-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKREAYNFLPVKN-WPRPVWTQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)


![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
amine](/img/structure/B2494588.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)



